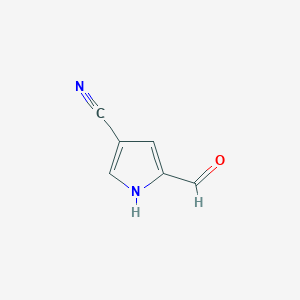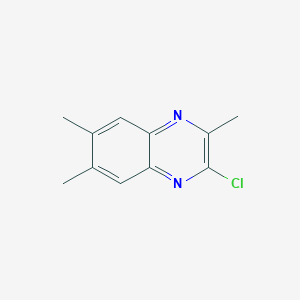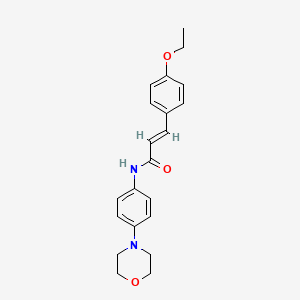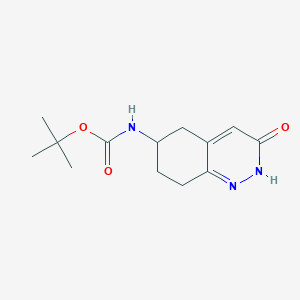![molecular formula C16H19N3O3S B2956274 4-{2-Methyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}morpholine CAS No. 339278-82-9](/img/structure/B2956274.png)
4-{2-Methyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-Methyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}morpholine, also known as PMSF, is a serine protease inhibitor that is widely used in biochemical and molecular biology research. It is a small molecule that selectively inhibits the activity of serine proteases by reacting with the active site serine residue of the enzyme. PMSF has been used for many years in various research applications, including protein purification, enzyme assays, and cell lysis.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibiotic Modulation
- Antimicrobial Activity : A study demonstrated the antimicrobial and modulating activity of a phenylsulfonyl morpholine derivative against standard and multi-resistant strains of bacteria and fungi. This compound showed potential in reducing the minimum inhibitory concentration (MIC) of certain antibiotics when used in combination, suggesting its role in combating antibiotic resistance (Oliveira et al., 2015).
Cancer Research and PI3K Pathway Inhibition
- PI3K-AKT-mTOR Pathway Inhibition : Research into morpholine derivatives, particularly 4-(pyrimidin-4-yl)morpholines, has highlighted their significance as privileged pharmacophores for inhibiting the PI3K and PIKK pathways. These pathways are crucial in cancer cell growth and survival, indicating the potential use of these compounds in cancer therapy (Hobbs et al., 2019).
Synthesis and Chemical Properties
- Green Synthesis of Derivatives : A green and efficient synthetic method for producing certain morpholine derivatives, which are important intermediates for pharmaceutical applications, has been developed. These derivatives have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide, which are significant in the context of inflammation and cancer (Lei et al., 2017).
Antimicrobial Additives
- Incorporation into Surface Coatings and Inks : Novel pyrimidine derivatives, when physically incorporated into polyurethane varnish and printing ink paste, have shown excellent antimicrobial effects. This application suggests the potential of morpholine and pyrimidine derivatives in enhancing the antimicrobial properties of surface coatings and inks, contributing to the development of materials with built-in resistance to microbial growth (El‐Wahab et al., 2015).
Electrochemical Synthesis
- Electrochemical Synthesis for Biological Significance : An electrochemical approach has been used to synthesize 4-morpholino-2-(arylsulfonyl)benzenamines, demonstrating a green and one-pot procedure. These compounds are of potential biological significance, indicating the versatility of morpholine derivatives in chemical synthesis and their relevance in developing biologically active molecules (Nematollahi & Esmaili, 2010).
Eigenschaften
IUPAC Name |
4-[6-(benzenesulfonylmethyl)-2-methylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-17-14(11-16(18-13)19-7-9-22-10-8-19)12-23(20,21)15-5-3-2-4-6-15/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXKUSWDEPDSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[benzyl(propan-2-yl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2956193.png)


![5-amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956200.png)

![3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid](/img/structure/B2956203.png)
![tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate](/img/structure/B2956204.png)



![4-[Cyclohexyl(methyl)amino]oxolan-3-ol](/img/structure/B2956210.png)
![2-Chloro-1-[3-(2-pyrimidin-2-ylpyrimidin-4-yl)azetidin-1-yl]ethanone](/img/structure/B2956211.png)

